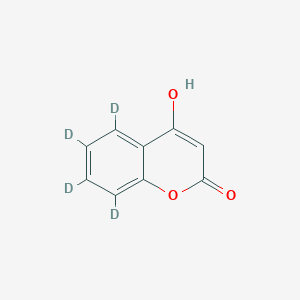
(5S,7R)-3-bromoadamantane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S,7R)-3-bromoadamantane-1-carboxylic acid is a brominated derivative of adamantane, a polycyclic hydrocarbon Adamantane and its derivatives are known for their rigid, diamond-like structure, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,7R)-3-bromoadamantane-1-carboxylic acid typically involves the bromination of adamantane followed by carboxylation. One common method starts with the bromination of adamantane using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromoadamantane is then subjected to carboxylation using carbon dioxide under high pressure and temperature, often in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5S,7R)-3-bromoadamantane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in ether solvents.
Major Products
Substitution: Formation of 3-substituted adamantane derivatives.
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
(5S,7R)-3-bromoadamantane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antiviral and antibacterial agent due to its unique structure.
Medicine: Studied for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including high-performance plastics and coatings.
Mechanism of Action
The mechanism of action of (5S,7R)-3-bromoadamantane-1-carboxylic acid depends on its application. In biological systems, it may interact with cellular membranes or proteins, disrupting their function. The bromine atom and carboxylic acid group can form hydrogen bonds and electrostatic interactions with molecular targets, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent hydrocarbon with a similar rigid structure but lacking functional groups.
1-Bromoadamantane: A brominated derivative without the carboxylic acid group.
Adamantane-1-carboxylic acid: A carboxylated derivative without the bromine atom.
Uniqueness
(5S,7R)-3-bromoadamantane-1-carboxylic acid is unique due to the presence of both bromine and carboxylic acid groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical modifications and interactions compared to its similar compounds.
Properties
Molecular Formula |
C11H15BrO2 |
|---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
(5S,7R)-3-bromoadamantane-1-carboxylic acid |
InChI |
InChI=1S/C11H15BrO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14)/t7-,8+,10?,11? |
InChI Key |
DJUDQBVINJIMFO-JZVMUCMXSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)Br)C(=O)O |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


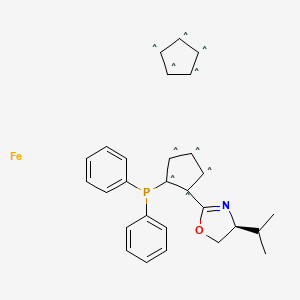
![[4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid](/img/structure/B12056489.png)


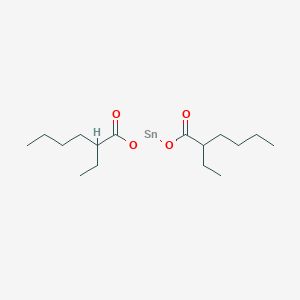
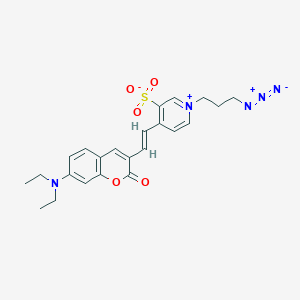
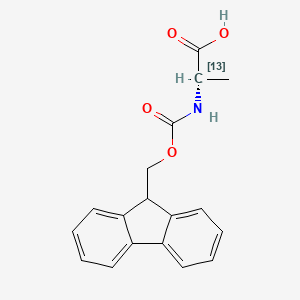
![3-{3-[(2-Bromo-2-methylpropanoyl)oxy]-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propoxy}-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propyl 2-bromo-2-methylpropanoate](/img/structure/B12056526.png)
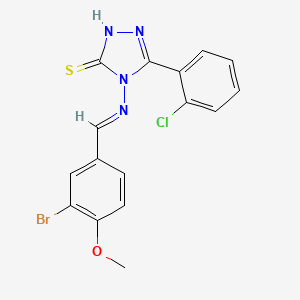

![(4aR,9aS)-6-Bromo-4-hydroxy-4,4a,9,9a-tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B12056545.png)
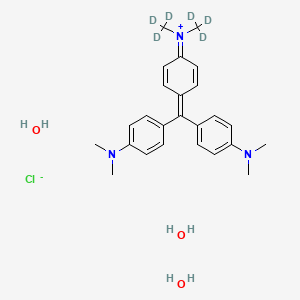
![2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B12056565.png)
